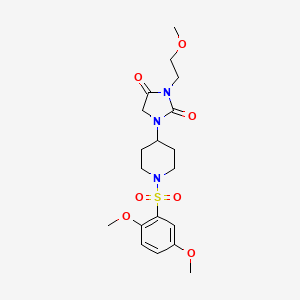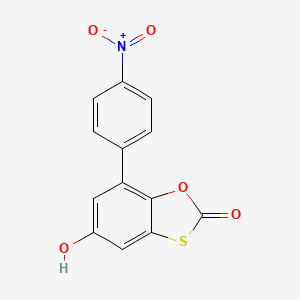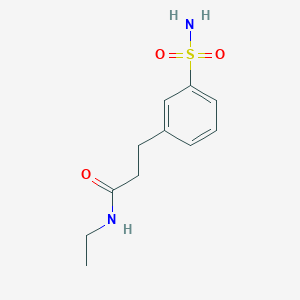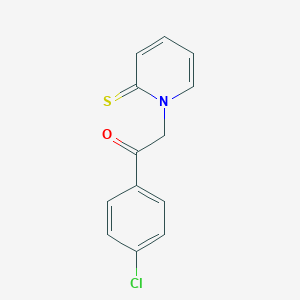
1-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H27N3O7S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality 1-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Human Heart Chymase
A series of derivatives, including compounds structurally related to "1-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione," have been synthesized and evaluated for their ability to selectively inhibit human heart chymase. These compounds have shown selectivity in inhibiting chymase compared to other proteases like chymotrypsin and cathepsin G, indicating potential therapeutic applications in cardiovascular diseases (Niwata et al., 1997).
Antioxidant Properties
Research involving pyrazolopyridine derivatives hints at the potential for compounds with similar chemical frameworks to exhibit antioxidant properties. These findings could be indicative of the broader applicability of such compounds in combating oxidative stress-related conditions (Gouda, 2012).
Antibacterial Activities
Compounds based on imidazolidine-2,4-dione frameworks have been synthesized and evaluated for their antibacterial activities. The synthesis of new hybrid compounds combining 1,2,3-triazoles and imidazolidine-2,4-dione showed activity against Gram-positive and Gram-negative bacteria, demonstrating the potential for such compounds in developing new antibacterial agents (Keivanloo et al., 2020).
Anti-arrhythmic and Anticonvulsant Properties
Research into imidazolidine-2,4-dione derivatives has also uncovered compounds with anti-arrhythmic properties, indicating their potential application in treating heart rhythm disorders. These compounds have been evaluated for their effects on the electrocardiogram and showed promising results without exhibiting anticonvulsant or neurotoxic activity (Pękala et al., 2005).
Potential in Cancer Therapy
There's ongoing research into the synthesis and antiproliferative activity of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives against human cancer cell lines. Some of these compounds have shown potent antiproliferative activity, suggesting potential applications in cancer therapy (Chandrappa et al., 2008).
Propiedades
IUPAC Name |
1-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O7S/c1-27-11-10-21-18(23)13-22(19(21)24)14-6-8-20(9-7-14)30(25,26)17-12-15(28-2)4-5-16(17)29-3/h4-5,12,14H,6-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLJURYCCVETOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2795894.png)

![4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795898.png)
![1-[4-(Dimethylamino)phenyl]-3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-one](/img/structure/B2795901.png)



![3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2795908.png)
![3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2795909.png)



